molecular formula C15H19NO3 B12935134 Benzyl 3-oxoazocane-1-carboxylate

Benzyl 3-oxoazocane-1-carboxylate

Cat. No.: B12935134
M. Wt: 261.32 g/mol
InChI Key: PGZIPLFWYCLYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-oxoazocane-1-carboxylate is a chemical compound with the molecular formula C12H14N2O3 It is a derivative of azocane, a heterocyclic compound containing a nitrogen atom in an eight-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-oxoazocane-1-carboxylate typically involves the reaction of azocane derivatives with benzyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-oxoazocane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted azocane derivatives.

Scientific Research Applications

Benzyl 3-oxoazocane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Benzyl 3-oxoazocane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-oxopiperazine-1-carboxylate: Similar structure but with a six-membered ring.

    Benzyl 3-oxotetrahydro-1,2H-pyrazinecarboxylate: Contains a pyrazine ring instead of an azocane ring.

Uniqueness

Benzyl 3-oxoazocane-1-carboxylate is unique due to its eight-membered azocane ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl 3-oxoazocane-1-carboxylate

InChI

InChI=1S/C15H19NO3/c17-14-9-5-2-6-10-16(11-14)15(18)19-12-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2

InChI Key

PGZIPLFWYCLYCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)CN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.